molecular formula C15H21NO2 B14290882 Benzyl 2,6-dimethylpiperidine-1-carboxylate CAS No. 117139-95-4

Benzyl 2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B14290882
CAS No.: 117139-95-4
M. Wt: 247.33 g/mol
InChI Key: OWDOUERXHFTHJS-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 2 and 6 positions of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 2,6-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the benzyl group, resulting in different chemical and biological properties.

    Benzylpiperidine: Similar structure but without the methyl groups at the 2 and 6 positions.

    Piperidine: The parent compound without any substituents.

Uniqueness

Benzyl 2,6-dimethylpiperidine-1-carboxylate is unique due to the combination of the benzyl group and the methyl groups at the 2 and 6 positions. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

117139-95-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

benzyl 2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-12-7-6-8-13(2)16(12)15(17)18-11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3

InChI Key

OWDOUERXHFTHJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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